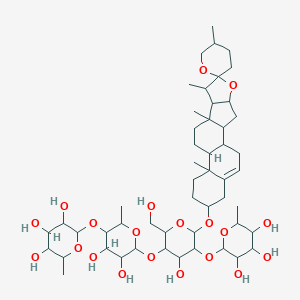

beta-D-Glucopyranoside, (3beta,25R)-spirost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-6-deoxy-alpha-L-mannopyranosyl-(1-4))-

描述

Structure

2D Structure

属性

CAS 编号 |

50773-42-7 |

|---|---|

分子式 |

C51H82O20 |

分子量 |

1015.2 g/mol |

IUPAC 名称 |

(2S,3S,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-46-39(59)36(56)34(54)23(4)64-46)41(61)43(31(18-52)67-48)69-47-40(60)37(57)42(24(5)65-47)68-45-38(58)35(55)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20-,21+,22+,23+,24+,26+,27-,28+,29?,30+,31-,32+,33+,34?,35-,36-,37+,38+,39-,40-,41+,42+,43-,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1 |

InChI 键 |

OZIHYFWYFUSXIS-KORJSKJVSA-N |

手性 SMILES |

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |

规范 SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |

Pictograms |

Irritant |

同义词 |

diosgenin 3-O-alpha-rhamnopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4)-(alpha-rhamnopyranosyl-(1-2))-beta-glucopyranoside formosanin C Paris saponin II |

产品来源 |

United States |

Biosynthesis and Biotransformation Pathways of Diosgenin Tetraglycoside

Endogenous Biosynthetic Pathways in Planta

The formation of diosgenin (B1670711) and its glycosides in plants is a well-orchestrated sequence of biochemical events. The initial stages involve the synthesis of the 30-carbon compound squalene (B77637), which serves as a crucial precursor. researchgate.net This is followed by the formation of a cholesterol or sitosterol (B1666911) intermediate, which then undergoes a series of modifications, including catalysis by cytochrome P450 enzymes and glycosylation by UDP-glycosyltransferases, to ultimately yield diosgenin saponins (B1172615). oup.com

Upstream Isoprenoid Pathways

The journey towards diosgenin tetraglycoside begins with the synthesis of the five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). updatepublishing.comfrontiersin.org These fundamental building blocks are produced through two distinct pathways located in different cellular compartments. nih.govdoi.org

The mevalonate (B85504) (MVA) pathway, primarily occurring in the cytoplasm, is a key route for the biosynthesis of isoprenoid precursors. nih.govdoi.org This pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. nih.gov Key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) play a critical regulatory role in this pathway. frontiersin.orgnih.gov In several plant species, the MVA pathway is considered the principal source of precursors for diosgenin synthesis. nih.gov

Operating within the plastids, the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway provides an alternative route to IPP and DMAPP. nih.govdoi.org While the MVA pathway is often cited as the primary contributor, studies have shown that the MEP pathway also plays a significant role in providing precursors for diosgenin biosynthesis, indicating a degree of crosstalk between the cytosolic and plastidial isoprenoid pathways. doi.orgcas.cz The enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a key regulatory point in the MEP pathway. frontiersin.orgnih.gov

| Pathway | Location | Starting Material | Key Enzyme | Precursor Produced |

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | HMGR | Isopentenyl diphosphate (IPP) |

| 2-C-methyl-D-erythritol-4-phosphate (MEP) Pathway | Plastids | Pyruvate and Glyceraldehyde-3-phosphate | DXR | IPP and DMAPP |

This table summarizes the key features of the upstream isoprenoid pathways involved in providing the basic building blocks for diosgenin biosynthesis.

Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP units, are joined together by the enzyme squalene synthase (SQS) to create the 30-carbon linear molecule, squalene. updatepublishing.com Squalene then undergoes epoxidation, a reaction catalyzed by squalene epoxidase (SQE), to form 2,3-oxidosqualene (B107256). updatepublishing.com This molecule represents a critical branch point in terpenoid metabolism, serving as the last common precursor for the synthesis of both sterols and triterpenoids. nih.govmdpi.com The cyclization of 2,3-oxidosqualene dictates the subsequent biosynthetic fate, leading to either steroidal saponins like diosgenin or other classes of triterpenoids.

Downstream Sterol Biosynthesis and Conversion

Following the formation of 2,3-oxidosqualene, the pathway proceeds towards the synthesis of the characteristic steroidal nucleus of diosgenin. This involves a series of cyclization and modification reactions catalyzed by a suite of specific enzymes.

| Enzyme | Substrate | Product | Role in Diosgenin Biosynthesis |

| Squalene Synthase (SQS) | Farnesyl pyrophosphate (FPP) | Squalene | Condensation to form the C30 precursor |

| Squalene Epoxidase (SQE) | Squalene | 2,3-Oxidosqualene | Epoxidation to form the cyclization substrate |

| Cycloartenol Synthase (CAS) | 2,3-Oxidosqualene | Cycloartenol | Initial cyclization to form the sterol backbone precursor |

This table outlines the key enzymes and their functions in the initial downstream steps of diosgenin biosynthesis.

Role of Cytochrome P450 Monooxygenases (CYP450s) in Hydroxylation and Oxidation (e.g., C-16, C-22, C-26)

The conversion of cholesterol to diosgenin is a critical part of the biosynthetic pathway, characterized by a series of hydroxylation and oxidation reactions catalyzed by Cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups at specific carbon positions on the cholesterol backbone, namely C-16, C-22, and C-26. semanticscholar.orgmdpi.comnih.gov This series of oxidative modifications ultimately leads to the formation of the characteristic spiroketal side chain of diosgenin. researchgate.net

Research has indicated that the hydroxylation of cholesterol is likely catalyzed by specific CYP enzymes. semanticscholar.org For instance, enzymes belonging to the CYP90G family are capable of catalyzing the hydroxylation of cholesterol at both the C-16 and C-22 positions. researchgate.net Following this, another group of enzymes, specifically from the CYP94D family, is involved in the subsequent hydroxylation at the C-26 position, which is a crucial step in forming the diosgenin structure. researchgate.net In some plants, such as Dioscorea zingiberensis, a series of hydroxylation, oxidation, and ring formation reactions on the cholesterol side chain, catalyzed by CYP450s, leads to the production of diosgenin. mdpi.com

Functional Characterization of Specific CYP450 Genes (e.g., DzinCYP94D144, DzinCYP90G6, CYP90B71)

Specific CYP450 genes have been identified and functionally characterized, revealing their precise roles in the diosgenin biosynthetic pathway. In Dioscorea zingiberensis, a P450 gene cluster containing DzinCYP90B71, DzinCYP94D144, and DzinCYP90G6 has been shown to be pivotal for the origin of diosgenin biosynthesis. nih.gov The genes DzinCYP90G6 and DzinCYP94D144 are orthologs of genes that catalyze the production of diosgenin from cholesterol. nih.gov

Functional studies have demonstrated the specific activities of these enzymes. For example, DzCYP90B71 is responsible for 22R-oxidation, while DzCYP90G6 catalyzes C16-oxidation. mdpi.com The co-expression of DzCYP90B71 and DzCYP90G6 in tobacco has been shown to produce C16,22-dihydrocholesterol from cholesterol. mdpi.com Furthermore, the gene DzCYP72A12-4 has been identified as a sterol C26-hydroxylase in D. zingiberensis. nih.gov The heterologous expression of DzCYP90B71, DzCYP90G6, and DzCYP72A12-4 in tobacco resulted in the production of diosgenin, confirming their collective role in the pathway. nih.govresearchgate.net

Table 1: Functionally Characterized CYP450 Genes in Diosgenin Biosynthesis

| Gene Name | Species | Proposed Function | Citation |

|---|---|---|---|

| DzinCYP94D144 | Dioscorea zingiberensis | Catalyzes the formation of diosgenin from cholesterol. | nih.govresearchgate.net |

| DzinCYP90G6 | Dioscorea zingiberensis | C16-oxidation; catalyzes the formation of diosgenin from cholesterol. | mdpi.comnih.govresearchgate.net |

| DzinCYP90B71 | Dioscorea zingiberensis | 22R-oxidation of cholesterol. | mdpi.comnih.gov |

| DzCYP72A12-4 | Dioscorea zingiberensis | Sterol C26-hydroxylase. | nih.gov |

Elucidation of UDP-Glycosyltransferases (UGTs) in Glycosylation Reactions (e.g., C-3 position)

Following the formation of the diosgenin aglycone, UDP-glycosyltransferases (UGTs) play a crucial role in the subsequent glycosylation steps, which are essential for the synthesis of diosgenin tetraglycoside. nih.gov These enzymes catalyze the transfer of sugar moieties from an activated sugar donor, such as UDP-glucose, to the diosgenin molecule. nih.gov The primary site for the initial glycosylation is the hydroxyl group at the C-3 position of the diosgenin. mdpi.comfrontiersin.org This initial glucosylation is a key step that initiates the formation of the sugar chain. biorxiv.org The attachment of various sugar moieties, including glucose, rhamnose, and arabinose, to the C-3 hydroxyl group leads to the formation of diverse steroidal saponins with varying sugar chain lengths and compositions. biorxiv.orgresearchgate.net

Identification and Characterization of Specific UGTs (e.g., UGT93M3, UGT738A3, RhaGT, Dz3GT1, Dz3GT2)

Several specific UGTs involved in the glycosylation of diosgenin and related steroidal saponins have been identified and characterized. In Trillium tschonoskii, a novel rhamnosyltransferase, UGT738A3, was identified. This enzyme is responsible for converting triglycosides into tetraglycosides, specifically catalyzing the conversion of polyphyllin III to polyphyllin II and pennogenin (B1253130) 3-O-beta-chacotrioside to polyphyllin VII. biorxiv.org

In Paris polyphylla, a series of UGTs have been characterized. UGT73CR1 has shown the ability to glycosylate various steroidal sapogenins, with a high affinity for diosgenin. nih.gov Another enzyme from this plant, UGT73CE1, acts as a steroid glucoside 2'-O-rhamnosyltransferase, adding a rhamnose moiety to the 2'-position of diosgenin 3-O-glucosides. nih.govresearchgate.net The characterization of these enzymes provides insight into the sequential assembly of the sugar chain attached to the diosgenin core.

Table 2: Identified and Characterized UGTs in Steroidal Saponin (B1150181) Biosynthesis

| Enzyme Name | Species | Function | Substrate(s) | Product(s) | Citation |

|---|---|---|---|---|---|

| UGT738A3 | Trillium tschonoskii | Rhamnosyltransferase | Polyphyllin III, Pennogenin 3-O-beta-chacotrioside | Polyphyllin II, Polyphyllin VII | biorxiv.org |

| UGT73CR1 | Paris polyphylla | Glycosylates steroidal sapogenins | Diosgenin | Diosgenin glycoside | nih.gov |

| UGT73CE1 | Paris polyphylla | Steroid glucoside 2'-O-rhamnosyltransferase | Diosgenin 3-O-glucoside | Diosgenin 3-O-rhamnosyl-(1→2)-glucoside | nih.govresearchgate.net |

Regulatory Mechanisms of Diosgenin Biosynthesis

The production of diosgenin and its glycosides is a tightly regulated process at both the transcriptional and epigenetic levels. These regulatory mechanisms ensure that the biosynthesis is coordinated with the plant's developmental and environmental needs.

Transcriptional Regulation by Transcription Factors (e.g., MYB, AP2/ERF)

Transcription factors (TFs) are key regulators of gene expression, and several families of TFs have been implicated in controlling the diosgenin biosynthetic pathway. biorxiv.org Families such as MYB, AP2/ERF, bHLH, and WRKY are known to play significant roles in regulating the biosynthesis of various secondary metabolites, including terpenoids and steroids. biorxiv.orgmdpi.comresearchgate.netscispace.com

In Dioscorea cirrhosa, transcriptome analysis identified 22 TFs that are strongly associated with genes involved in diosgenin biosynthesis. nih.gov These TFs belong to families including MYB and AP2/ERF. nih.gov Similarly, in Dioscorea zingiberensis, TFs from the AP2, MYB, WRKY, and bHLH families are suggested to influence the expression of genes in the diosgenin pathway. oup.com Overexpression of a specific HD-ZIP I transcription factor, DZHDZ32, in D. zingiberensis led to a significant increase in the accumulation of diosgenin, indicating its role as a positive regulator of the pathway. mdpi.com

Epigenetic Regulation (e.g., CpG Islands)

Epigenetic mechanisms, particularly DNA methylation at CpG islands, have been identified as a significant regulatory layer in diosgenin biosynthesis. ksbmb.or.kr CpG islands are genomic regions with a high frequency of CpG dinucleotides and are often associated with gene promoters. frontiersin.org The methylation status of these islands can influence the transcriptional activity of nearby genes. frontiersin.org

In the context of diosgenin biosynthesis in Dioscorea, it has been found that CpG islands play a role in regulating gene expression within the pathway. nih.govscribd.com A comparative study between the high-diosgenin-producing Dioscorea zingiberensis and the low-diosgenin-producing Dioscorea rotundata revealed differences in the CpG density upstream of diosgenin biosynthesis genes. nih.gov Specifically, the CpG density was higher in D. rotundata compared to D. zingiberensis, suggesting that epigenetic modifications contribute to the differential expression of diosgenin biosynthetic genes between these species and, consequently, to the varying levels of diosgenin accumulation. nih.gov This indicates that CpG islands have evolved to modulate gene expression and balance the metabolic flux between diosgenin and starch biosynthesis in yams. nih.gov

Hormonal and Environmental Modulators (e.g., Methyl Jasmonate)

The biosynthesis of diosgenin, a key precursor for many steroidal drugs, can be significantly influenced by various hormonal and environmental factors. mdpi.com Among these, the plant defense elicitor, methyl jasmonate (MeJA), has been shown to be a potent modulator. mdpi.comnih.gov

Application of MeJA to plants has been demonstrated to increase the accumulation of diosgenin. mdpi.com For instance, treating fenugreek (Trigonella foenum-graecum) seedlings with MeJA resulted in a notable increase in diosgenin levels. mdpi.comnih.gov This elicitation is linked to the upregulation of key genes in the mevalonate (MVA) pathway, which is the metabolic route leading to diosgenin biosynthesis. mdpi.comnih.gov Specifically, MeJA treatment has been found to increase the expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and sterol-3-β-glucosyl transferase (STRL) genes. mdpi.comnih.gov The HMGR enzyme is particularly crucial as it catalyzes a rate-limiting step in the isoprenoid pathway, providing the precursor for both primary and secondary metabolites, including diosgenin. mdpi.com

The effect of MeJA on diosgenin production can be dose-dependent, with optimal concentrations leading to the most significant increases. mdpi.com Studies have shown that while a certain concentration of MeJA can lead to a substantial fold-increase in diosgenin content, higher concentrations may result in a diminished effect. mdpi.comresearchgate.net This suggests a complex regulatory network where the plant's response to the elicitor is finely tuned.

Beyond MeJA, other factors such as ethylene (B1197577) have also been reported to enhance both HMGR gene expression and diosgenin levels in plant cultures. mdpi.com These findings highlight the potential of using elicitors to manipulate plant metabolic pathways for enhanced production of valuable secondary metabolites like diosgenin.

Carbon Flux Partitioning and Metabolic Bottlenecks

The biosynthesis of diosgenin originates from the isoprenoid pathway, which also produces essential molecules for the plant's primary functions. mdpi.com Therefore, there is a competition for precursors between these pathways. A significant bottleneck in many biotechnological production systems is the efficient channeling of carbon towards the specific secondary metabolite of interest. himpharm.com

Identifying and alleviating these metabolic bottlenecks is a key area of research. This can involve optimizing fermentation conditions, such as temperature and the addition of specific reagents, to favor the desired biotransformation. acs.orgresearchgate.net Furthermore, understanding the genetic regulation of the metabolic pathways allows for targeted genetic engineering to enhance the flow of carbon towards diosgenin synthesis. For example, the discovery that certain transcription factors can upregulate key biosynthetic genes offers a promising avenue for increasing production. mdpi.com The development of microbial strains with enhanced enzymatic activities for saponin hydrolysis also directly addresses a major bottleneck in the conversion process. acs.org

Cholesterol as a Precursor in Diosgenin Biosynthesis: Recent Debates and Evidence

The biosynthetic origin of diosgenin has been a subject of scientific debate, with cholesterol being a central molecule in the discussion. frontiersin.orgnih.gov For a considerable time, cholesterol was widely proposed to be the direct precursor for diosgenin biosynthesis in plants. frontiersin.orgnih.govnih.gov This hypothesis was supported by studies that identified and characterized cytochrome P450 enzymes capable of catalyzing the multi-step oxidation of cholesterol to form diosgenin in heterologous systems like yeast. frontiersin.orgnih.govmdpi.com These enzymes are crucial for the formation of the characteristic 5,6-spiroketal moiety of diosgenin. researchgate.net

However, recent research has presented evidence that challenges the direct and sole precursor role of cholesterol in some plants. frontiersin.orgnih.gov Studies on fenugreek (Trigonella foenum-graecum) have shown that the biosynthesis of diosgenin does not always run in parallel with that of cholesterol. frontiersin.orgnih.gov For instance, when specific inhibitors of the upstream mevalonate (MVA) and methylerythritol phosphate (B84403) (MEP) pathways were used, the accumulation of diosgenin and cholesterol showed different patterns. frontiersin.orgnih.gov In some cases, an increase in cholesterol levels was observed alongside a decrease or no change in diosgenin levels, suggesting that they may not be directly linked in a simple precursor-product relationship in vivo. frontiersin.org

Furthermore, comparative transcriptome analyses in different plant species have suggested that other sterols, such as β-sitosterol, might also serve as precursors for diosgenin biosynthesis. frontiersin.orgnih.gov The levels of 24-alkyl sterols like β-sitosterol have been found to be comparable to diosgenin levels in some plants, lending support to this alternative hypothesis. frontiersin.orgnih.gov

Despite the ongoing debate, the involvement of cholesterol in the broader pathway remains significant. Engineered microbial systems, particularly in Saccharomyces cerevisiae, have successfully demonstrated the de novo synthesis of diosgenin starting from cholesterol. nih.gov These engineered yeast strains, with optimized expression of key enzymes and elimination of competing metabolic pathways, have achieved gram-scale production of diosgenin, underscoring the feasibility of the cholesterol-to-diosgenin conversion. nih.gov

The current understanding suggests that while cholesterol can be converted to diosgenin, the physiological precursor in different plant species might vary, and other sterols could also play a role. The elucidation of the complete biosynthetic network in various diosgenin-producing plants is still an active area of research. nih.gov

Enzymatic and Microbial Biotransformation of Diosgenin Precursors

The conversion of naturally occurring steroidal saponins into the valuable aglycone diosgenin is a critical step in its industrial production. nih.govrsc.org Traditional methods relying on harsh acid hydrolysis are fraught with environmental issues, prompting the development of more sustainable enzymatic and microbial biotransformation processes. nih.govrsc.org

Microbial Conversion of Steroidal Saponins to Diosgenin

Microorganisms offer a promising alternative for the clean and efficient production of diosgenin from its saponin precursors. acs.orgresearchgate.netnih.gov This biotransformation approach leverages the metabolic capabilities of various fungi and bacteria to hydrolyze the sugar moieties attached to the diosgenin backbone. nih.govresearchgate.net

Isolation and Characterization of Biotransforming Microorganisms (e.g., Talaromyces stollii CLY-6, Mycolicibacterium sp. HK-90)

A key aspect of developing effective biotransformation processes is the identification and characterization of potent microorganisms. rsc.orgnih.gov Researchers have screened various microbial sources to find strains capable of efficiently converting steroidal saponins. nih.govrsc.org

One such promising microorganism is the fungus Talaromyces stollii CLY-6. rsc.orgrsc.org This strain was identified through screening as being highly effective in transforming steroid saponins into diosgenin. rsc.orgrsc.org Genomic analysis of T. stollii CLY-6 revealed the presence of numerous glycoside hydrolases, the enzymes responsible for this conversion. researchgate.net

Another significant microorganism is the novel bacterial strain Mycolicibacterium sp. HK-90. nih.govresearchgate.net This bacterium has demonstrated the ability to degrade diosgenin, which involves the selective removal of the 5,6-spiroketal structure. nih.gov While the primary focus of research on this strain has been on the further breakdown of diosgenin to produce other steroid precursors, its ability to act on the diosgenin molecule highlights the diverse metabolic capabilities of microorganisms in steroid modification. nih.govbohrium.comresearchfloor.org The identification of the gene clusters responsible for diosgenin catabolism in Mycolicibacterium sp. HK-90 provides valuable insights into the biochemical mechanisms involved. nih.gov

The isolation and characterization of such microorganisms are crucial for advancing the green production of steroidal compounds. nih.govbohrium.com

Identification of Key Glycosidases (e.g., α-L-rhamnosidase, β-D-glucosidase)

The microbial conversion of steroidal saponins to diosgenin is mediated by a suite of specific enzymes known as glycosidases. rsc.orgneptjournal.com These enzymes act by cleaving the glycosidic bonds that link sugar molecules to the diosgenin aglycone. nih.gov Two of the most important enzymes in this process are α-L-rhamnosidase and β-D-glucosidase. rsc.orgtandfonline.com

α-L-rhamnosidase is responsible for hydrolyzing the terminal α-L-rhamnosyl groups from the saponin structure. rsc.orgsiftdesk.org This is often one of the initial steps in the deglycosylation process. neptjournal.comindexcopernicus.com Following the removal of rhamnose, β-D-glucosidase comes into play, cleaving the remaining glucose units from the saponin. rsc.orgfrontiersin.org The sequential action of these enzymes ultimately liberates the diosgenin molecule. researchgate.nettandfonline.com

Research on the fungus Talaromyces stollii CLY-6 led to the discovery of novel α-L-rhamnosidase (Rhase-TS) and β-D-glucosidase (Gluase-TS) enzymes. rsc.org Functional studies confirmed that Rhase-TS specifically hydrolyzes the terminal α-L-1,2-rhamnoside of steroidal saponins, while Gluase-TS removes the residual glucose groups. rsc.org The characterization of these enzymes, including their optimal temperature and pH, provides a foundation for developing efficient enzyme-based production processes for diosgenin. rsc.orgco99.net

The identification and characterization of these key glycosidases from various microbial sources are essential for designing effective biocatalytic systems for the clean and sustainable production of diosgenin. rsc.orgresearchgate.netresearchgate.net

Optimization of Enzymatic Hydrolysis for Diosgenin Production

The production of diosgenin, a crucial precursor for numerous synthetic steroidal drugs, has traditionally relied on acid hydrolysis, a process fraught with environmental concerns. rsc.orgnih.gov Enzymatic hydrolysis presents a greener and more efficient alternative, and significant research has been dedicated to optimizing this biocatalytic process. rsc.orgmdpi.com The core principle involves the use of specific enzymes to cleave the sugar moieties from diosgenin glycosides, such as diosgenin tetraglycoside, to yield the aglycone, diosgenin. wikipedia.orgnih.gov

Researchers have explored various microbial sources for potent hydrolytic enzymes. For instance, a strain of Talaromyces stollii (CLY-6) was identified for its ability to efficiently transform steroid saponins into diosgenin. rsc.org This led to the discovery and characterization of two key enzymes: an α-L-rhamnosidase (Rhase-TS) and a β-D-glucosidase (Gluase-TS). rsc.org Rhase-TS was found to specifically hydrolyze the terminal α-L-1,2-rhamnoside of the saponin, while Gluase-TS releases the remaining glucose units. rsc.org This two-step enzymatic process, when optimized, achieved a diosgenin yield of up to 96.5% at the gram level. rsc.org

Optimization strategies often involve statistical methods like Response Surface Methodology (RSM) with a Box-Behnken design (BBD). mdpi.comtandfonline.com These methods help in identifying the optimal conditions for several factors that influence the enzymatic reaction, such as pH, temperature, enzyme-to-substrate ratio, and reaction time. For example, in one study using a cellulase (B1617823) for the hydrolysis of total steroidal saponins (TSS), the optimized conditions were found to be a pH of 4.2, a temperature of 53°C, and a cellulase to TSS ratio of 3:1 (w/w) for 6 hours, resulting in a high yield of Prosapogenin (B1211922) A. researchgate.net Another study optimized the hydrolysis of Protogracillin using β-dextranase, achieving a 96.4 ± 1.4% yield of Prosapogenin A under optimized conditions of pH 4.81 and 56.7°C for 4 hours. tandfonline.comresearchgate.net

The choice of enzyme and the optimization of reaction conditions are critical for maximizing the yield and purity of diosgenin while minimizing environmental impact. rsc.orgresearchgate.net

Biotransformation of Diosgenin into Steroid Precursors by Microorganisms

Microorganisms serve as powerful biocatalysts for converting diosgenin into valuable steroid precursors, offering an environmentally benign alternative to chemical synthesis. nih.govfrontiersin.org This biotransformation primarily involves the modification of the diosgenin molecule, particularly the cleavage of its spiroketal side chain, to produce intermediates like 9α-hydroxyandrostenedione (9-OHAD) and 9,16-dihydroxy-pregn-4-ene-3,20-dione (9,16-(OH)2-PG). nih.gov

Several microbial strains, particularly from the genus Mycolicibacterium (formerly Mycobacterium), have been identified for their ability to metabolize diosgenin. nih.govfrontiersin.org For instance, a novel strain, Mycolicibacterium sp. HK-90, has demonstrated efficiency in degrading diosgenin. nih.gov The biotransformation process in this strain involves the initial removal of the 5,6-spiroketal structure, followed by the cleavage of the steroid nucleus. nih.gov

Genetic and metabolic engineering strategies are employed to enhance the production of specific steroid precursors. By inactivating key genes involved in steroid catabolism, such as the 3-ketosteroid-Δ1-dehydrogenase (kstD) genes, the metabolic pathway can be blocked at desired points, leading to the accumulation of specific intermediates. nih.gov For example, the inactivation of the kstD2 gene in the SCG-2 gene cluster of Mycolicibacterium sp. HK-90 resulted in the conversion of diosgenin to 9-OHAD and 9,16-(OH)2-PG. nih.gov Furthermore, a triple deletion mutant (mHust-ΔkstD1,2,3) was engineered to accumulate 9-OHAD from phytosterols (B1254722) and both 9-OHAD and 9,16-(OH)2-PG from diosgenin. nih.gov

Fungi, such as Cunninghamella elegans and Aspergillus nidulans, have also been shown to transform diosgenin into androstenes, which are key intermediates for the synthesis of sex hormones. researchgate.net

Table 1: Microbial Biotransformation of Diosgenin

| Microorganism | Substrate | Key Products | Reference |

|---|---|---|---|

| Mycolicibacterium sp. HK-90 (wild type) | Diosgenin | Degradation products | nih.gov |

| Mycolicibacterium sp. HK-90 (m-ΔkstD2 mutant) | Diosgenin | 9-OHAD, 9,16-(OH)2-PG | nih.gov |

| Mycolicibacterium sp. HK-90 (mHust-ΔkstD1,2,3 mutant) | Diosgenin | 9-OHAD, 9,16-(OH)2-PG, 9-OHTS | nih.gov |

| Cunninghamella elegans | Diosgenin | Androstenes | researchgate.net |

| Aspergillus nidulans | Diosgenin | Androstenes | researchgate.net |

Mechanisms of Spiroketal Ring Cleavage

The cleavage of the spiroketal ring of diosgenin is a critical and challenging step in its biotransformation to steroid precursors. nih.gov While the precise biochemical mechanisms are still being unraveled, it is understood that this process is enzymatically driven, primarily by cytochrome P450 (CYP450) monooxygenases. nih.govrsc.org

The proposed mechanism involves an initial hydroxylation of the spiroketal side chain. nih.gov This is followed by bond cleavage, which can occur through different routes. One proposed pathway involves the cleavage of the C-22/C-26 oxygen bridge, leading to the formation of a furostanol-type skeleton. nih.govresearchgate.net In some cases, this can be followed by the formation of an epoxy bridge, for instance, between C-18 and C-22. nih.govresearchgate.net

Another mechanism involves a monooxygenase attack that introduces two hydroxyl groups, forming catechol-like intermediates, which are then susceptible to ring cleavage by reacting with activated oxygen. nih.gov The regioselectivity and stereoselectivity of these reactions are dictated by the specific P450 enzymes present in the microorganism. nih.gov

The degradation of diosgenin by Mycolicibacterium sp. HK-90 is known to involve the selective removal of the 5,6-spiroketal structure before the degradation of the steroid nucleus. nih.gov The identification of the specific gene clusters, such as SCG-2 in this strain, that encode the enzymes responsible for diosgenin degradation is a significant step towards understanding and engineering these pathways for industrial applications. nih.gov

Engineered Microbial Systems for Heterologous Biosynthesis of Diosgenin and its Glycosides

The heterologous biosynthesis of diosgenin and its glycosides in engineered microbial systems, such as yeast (Saccharomyces cerevisiae), represents a promising strategy for sustainable and controlled production. nih.govnih.gov This approach involves reconstructing the diosgenin biosynthetic pathway from a precursor like cholesterol in a microbial host. nih.govfrontiersin.org

The biosynthesis of diosgenin from cholesterol is catalyzed by two key cytochrome P450 enzymes: a steroid C-16,22-dihydroxylase and a C-26 hydroxylase. nih.govnih.gov Genes encoding these enzymes have been identified in plants like Dioscorea zingiberensis, Paris polyphylla, and Trigonella foenum-graecum. nih.govfrontiersin.org

A significant challenge in this process is the efficient production of the cholesterol precursor in the microbial host. To overcome this, researchers have constructed chimeric pathways by integrating genes from various organisms. For instance, genes from zebrafish, which have a more efficient cholesterol pathway than plants, have been integrated into yeast to boost cholesterol accumulation. nih.gov

Once a cholesterol-producing yeast platform is established, the heterologous expression of the plant-derived P450 genes can lead to the synthesis of diosgenin. nih.govnih.gov Further engineering can introduce glycosyltransferases to produce diosgenin glycosides. For example, the identification and characterization of a trillin rhamnosyltransferase (DzGT1) from D. zingiberensis provides the genetic tool to convert trillin (diosgenin-3-O-glucoside) to prosapogenin A, a step towards the complete biosynthesis of dioscin (B1662501) (a tetraglycoside). frontiersin.orgnih.gov

Metabolic engineering strategies are crucial for optimizing the flux through the biosynthetic pathway and increasing the final product yield. nih.gov This includes balancing the carbon flux between essential metabolic pathways and the engineered diosgenin pathway. nih.gov Through such efforts, researchers have successfully produced diosgenin in engineered yeast, demonstrating the feasibility of this approach for industrial-scale production. nih.govnih.gov

Table 2: Key Enzymes in Heterologous Diosgenin Biosynthesis

| Enzyme | Function | Source Organism | Reference |

|---|---|---|---|

| Steroid C-16,22-dihydroxylase (e.g., DzinCYP90G6) | Dihydroxylation of cholesterol | Dioscorea zingiberensis | nih.govnih.gov |

| C-26 hydroxylase (e.g., DzinCYP94D144) | Hydroxylation at C-26 of the dihydroxylated intermediate | Dioscorea zingiberensis | nih.govnih.gov |

| Trillin rhamnosyltransferase (DzGT1) | Glycosylation of trillin to form prosapogenin A | Dioscorea zingiberensis | frontiersin.orgnih.gov |

Table 3: List of Mentioned Compounds

Extraction and Isolation Methodologies for Diosgenin Tetraglycoside

Conventional Extraction Techniques

Conventional methods for extracting diosgenin (B1670711) tetraglycoside primarily involve the use of solvents and, for analytical purposes or aglycone production, acid hydrolysis. These foundational techniques have been widely practiced, though they often present challenges regarding efficiency and environmental impact.

Solvent Extraction (e.g., Ethanol (B145695), Chloroform)

Solvent extraction is a fundamental step in isolating steroidal saponins (B1172615), including diosgenin tetraglycoside, from their plant sources. The choice of solvent is critical and is based on the polarity of the target compound. The process typically begins with an initial extraction of the raw plant material using a polar solvent to draw out the glycosides.

Ethanol and methanol, often in aqueous solutions, are commonly used for the initial extraction of saponins from the plant matrix. nih.govgoogle.com For instance, studies on various plant materials have tested different concentrations of ethanol, with ranges of 70-85% being effective for extracting total steroidal saponins. nih.govresearchgate.netmdpi.com The powdered plant material is typically soaked or refluxed with the solvent, which is then filtered to separate the liquid extract from the solid plant residue. nih.gov This initial extract contains a mixture of saponins, including the target tetraglycoside.

Following the initial extraction, further purification steps are necessary. These often involve liquid-liquid partitioning with a series of solvents of varying polarity. Chloroform (B151607), a nonpolar organic solvent, is used in this context to separate the desired saponins from other compounds based on their differential solubility. researchgate.net For example, after an initial aqueous ethanol extraction, the resulting product might be partitioned with chloroform to remove less polar impurities or to selectively extract certain sapogenins after hydrolysis. slideshare.net The final isolation of pure diosgenin tetraglycoside from the crude extract typically requires advanced chromatographic techniques.

Acid Hydrolysis-Based Extraction

Acid hydrolysis is a critical technique in the study of steroidal saponins, but its primary role is not the isolation of the intact glycoside. Instead, this method is intentionally destructive, designed to break the glycosidic bonds that link the sugar chains to the aglycone (sapogenin) core. wikipedia.org The process involves heating the saponin (B1150181) extract in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). researchgate.netnih.gov

This hydrolysis cleaves the four sugar units from the diosgenin tetraglycoside, yielding the sugar-free aglycone, diosgenin. wikipedia.orgmdpi.com Therefore, acid hydrolysis is a method for the production and subsequent extraction of diosgenin itself, rather than a technique for isolating the parent diosgenin tetraglycoside. slideshare.netnih.gov It is a common preparatory step for the quantification of total sapogenin content in a plant sample or for the commercial synthesis of steroidal drugs where diosgenin is the key precursor. wikipedia.orgnih.gov While essential in the broader context of diosgenin chemistry, it represents the breakdown, not the preservation, of the tetraglycoside structure.

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced technologies have been developed. These "green" extraction techniques offer enhanced efficiency and are more environmentally friendly.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create acoustic cavitation in the solvent. nih.gov This phenomenon generates tiny, imploding bubbles that disrupt the plant cell walls, facilitating the release of intracellular compounds and enhancing mass transfer between the solvent and the plant material. nih.govresearchgate.net UAE is noted for reducing extraction times and energy consumption compared to traditional methods. researchgate.net

For the extraction of steroidal saponins, UAE has been shown to be highly effective. nih.govnih.gov Key parameters that are optimized include solvent type and concentration, temperature, time, and ultrasonic power. Studies have shown that aqueous ethanol solutions are effective solvents for UAE of saponins. researchgate.netactapol.net For example, an optimized UAE process for total saponins from Aralia taibaiensis identified an ethanol concentration of 73%, an ultrasound time of 34 minutes, and a temperature of 61°C as optimal. nih.govnih.gov Similarly, research on fenugreek seeds found that 80% ethanol for 50-60 minutes yielded a high content of diosgenin (post-hydrolysis), demonstrating the method's efficiency. researchgate.netnih.gov

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating causes the plant cells to rupture due to increased internal pressure, releasing the target compounds into the solvent. bioline.org.br MAE significantly shortens extraction times and reduces solvent usage. nih.gov

MAE has been successfully applied to extract steroidal saponins from various plant sources, such as Dioscorea zingiberensis. nih.govbioline.org.br The efficiency of MAE is influenced by factors like microwave power, extraction time, solvent choice, and the solid-to-liquid ratio. In one study, optimal conditions for extracting total steroid saponins were 75% ethanol, a temperature of 75°C, and an irradiation power of 600 W. google.com Another study comparing MAE to conventional heating for the hydrolysis of saponins found that MAE produced a similar amount of diosgenin in just 20 minutes as conventional methods did in 5 hours. mdpi.com

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the solvent. researchgate.netgreenskybio.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. This allows it to penetrate solid materials like a gas while dissolving compounds like a liquid. greenskybio.com

SFE is particularly advantageous because it avoids the use of organic solvents, and the resulting extract is pure after the CO₂ is simply depressurized and evaporates. researchgate.net For extracting polar compounds like saponin tetraglycosides, the nonpolar supercritical CO₂ is typically modified with a polar co-solvent, such as ethanol. scilit.com SFE has been used to extract steroidal saponins and sapogenins from sources like fenugreek seeds. scispace.com The process can be optimized by adjusting pressure, temperature, and the amount of co-solvent to selectively extract the desired compounds with high purity. researchgate.netscispace.com

Isolation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a multi-step isolation and purification strategy is essential to obtain pure diosgenin tetraglycoside. This typically involves a combination of liquid-liquid extraction, solid-phase extraction, and various chromatographic techniques. nih.govijcpa.in

Liquid-liquid extraction is a fundamental technique used for the initial fractionation of the crude extract. nih.govijcpa.in This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com For saponin isolation, a common approach involves dissolving or suspending the crude extract in water and then partitioning it against an organic solvent like n-butanol. researchgate.net The saponins, including diosgenin tetraglycoside, tend to have a higher affinity for the n-butanol phase, which can then be separated and concentrated. researchgate.netresearchgate.net This step effectively removes highly polar or non-polar impurities, enriching the saponin content in the n-butanol fraction. For instance, in the isolation of saponins from Cestrum nocturnum, a primary fractionation was achieved by resuspending the crude extract in water and performing sequential extractions with solvents of increasing polarity, including hexane, dichloromethane, ethyl acetate (B1210297), and n-butanol. mdpi.com

Solid-phase extraction is a widely used technique for sample clean-up and fractionation, offering an alternative to LLE that often reduces solvent consumption and improves efficiency. google.comuoa.gr SPE separates compounds based on their affinity for a solid sorbent material packed in a cartridge or column. uoa.gr For the purification of steroidal saponins, reversed-phase (RP) SPE, often using a C18-bonded silica (B1680970) sorbent, is commonly employed. nih.govnih.gov The crude or partially purified extract is loaded onto the SPE cartridge, and a stepwise gradient of a solvent system, such as methanol/water, is used to elute fractions with different polarities. nih.gov This allows for the effective enrichment of saponins. For example, a methanolic extract of Dioscorea villosa was subjected to SPE on a C18 cartridge with a methanol/water gradient, which successfully enriched fractions containing steroidal glycosides. nih.gov Similarly, SPE with a C18 cartridge has been used to purify steroidal saponins from garlic extracts before further analysis. nih.gov

| Technique | Principle | Common Solvents/Sorbents | Application Example |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids | n-butanol/water | Initial fractionation of crude plant extracts to enrich saponins. researchgate.net |

| Solid Phase Extraction (SPE) | Differential affinity for a solid sorbent | Reversed-phase C18 silica | Clean-up and enrichment of steroidal glycosides from extracts. nih.gov |

Chromatography is the cornerstone of final purification, enabling the separation of individual saponins from the enriched fractions. The complexity and structural similarity of saponins often necessitate the use of multiple chromatographic steps. researchgate.net

Open column chromatography is a traditional and widely used method for the large-scale, initial separation of compounds from a partially purified extract. nih.gov The separation is based on the differential adsorption of the sample components to a stationary phase (e.g., silica gel) and their elution with a mobile phase of varying polarity. nih.gov For saponin purification, silica gel is a common stationary phase, and a gradient of solvents like chloroform, methanol, and water is often used for elution. researchgate.net For instance, crude sapogenin extract from Helicteres isora was chromatographed on silica gel plates with a solvent system of chloroform:acetic acid:methanol:water to separate diosgenin. nih.gov

Medium Pressure Liquid Chromatography (MPLC) is a more advanced and efficient version of column chromatography that utilizes a pump to force the mobile phase through the column at a moderate pressure. nih.govesn.ac.lk This results in better resolution and faster separation times compared to traditional CC. MPLC is frequently used for the fractionation of complex extracts containing steroidal saponins. nih.govnih.govfums.ac.ir Reversed-phase (RP-18) columns are often employed with a gradient solvent system, such as water and methanol, to separate saponin-rich fractions. nih.govnih.gov For example, a chloroform-methanol extract of Allium giganteum was fractionated by MPLC on an RP-18 column using a linear gradient of water to methanol, allowing for the collection of fractions enriched in steroidal saponins. nih.gov Similarly, MPLC has been successfully applied to separate flabelliferins (steroidal saponins) from palmyrah fruit pulp. esn.ac.lk

| Technique | Stationary Phase | Typical Mobile Phase | Key Features |

|---|---|---|---|

| Column Chromatography (CC) | Silica gel | Chloroform:Methanol:Water gradients | Suitable for large-scale initial separation. nih.gov |

| Medium Pressure Liquid Chromatography (MPLC) | Reversed-phase (RP-18) | Water:Methanol gradients | Improved resolution and faster separation than CC. nih.govesn.ac.lk |

Chromatographic Purification Techniques

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that circumvents the use of a solid support matrix, thereby eliminating issues such as irreversible adsorption of the sample. nih.govuc.pt This method is particularly advantageous for the separation of natural products like steroidal saponins due to its high sample loading capacity, speed, and the ability to achieve high purity and recovery of target compounds. nih.gov The separation is based on the differential partitioning of solutes between two immiscible liquid phases, one of which is held stationary while the other (the mobile phase) is pumped through it.

The selection of a suitable two-phase solvent system is the most critical parameter in developing an effective HSCCC separation method. For polar compounds like diosgenin tetraglycoside, which possesses multiple sugar moieties, the solvent system must provide appropriate hydrophobicity to achieve a suitable partition coefficient (K). nih.gov Researchers have successfully utilized various solvent systems for the separation of steroidal saponins from plant sources, particularly from the Dioscorea genus, which is rich in these compounds. nih.govmdpi.combrieflands.com

One study on the separation of steroidal saponins from Dioscorea zingiberensis employed a two-phase solvent system of ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v). nih.gov This system, with the lower aqueous phase as the mobile phase, allowed for the successful isolation of five different steroid saponins. nih.gov In another instance, a multi-step HSCCC approach was used to isolate saponins from Dioscorea villosa. researchgate.netresearchgate.net The initial separation used a reversed-phase mode with an n-hexane:n-butanol:water (3:7:10, v/v/v) system to separate furostanol saponins. researchgate.net A subsequent normal-phase separation of the spirostanol-rich fraction was performed using a chloroform:methanol:isopropanol:water (10:6:1:4, v/v/v/v) system. researchgate.netresearchgate.net

A notable success in isolating a compound structurally similar to the target of this article is the purification of diosgenin 3-O-[α-L-rhamnopyranosyl(1→2)]-[β-D-glucopyranosyl(1→3)-β-D-glucopyranosyl(1→4)]-β-D-glucopyranoside, a diosgenin tetraglycoside, from the roots of Dioscorea villosa. This was achieved using a two-phase solvent system composed of chloroform-methanol-isopropanol-water (7:6:1:4, v/v/v/v), yielding a product with 99.5% purity. researchgate.net Detection for these non-chromophoric compounds is typically achieved using an Evaporative Light Scattering Detector (ELSD). nih.govnih.gov

Table 1: HSCCC Parameters for Steroidal Saponin Separation

| Parameter | Value/Description | Source |

|---|---|---|

| Instrument | High-Speed Counter-Current Chromatography (HSCCC) System | nih.govresearchgate.net |

| Solvent System 1 | Ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v) | nih.gov |

| Mobile Phase 1 | Lower aqueous phase | nih.gov |

| Flow Rate 1 | 2.0 mL/min | nih.gov |

| Revolution Speed 1 | 850 rpm | nih.gov |

| Solvent System 2 | Chloroform-methanol-isopropanol-water (7:6:1:4, v/v/v/v) | researchgate.net |

| Sample Size 2 | 300 mg of saponin-rich extract | researchgate.net |

| Yield (Compound 4) | 6.2 mg | researchgate.net |

| Purity (Compound 4) | 99.5% | researchgate.net |

| Detector | Evaporative Light Scattering Detector (ELSD) | nih.govnih.gov |

Preparative Thin Layer Chromatography (PTLC)

Preparative Thin Layer Chromatography (PTLC) is a solid-liquid adsorption chromatographic technique used for the purification of compounds on a larger scale than analytical TLC. core.ac.uk It involves applying the sample as a band onto a thick layer of adsorbent (commonly silica gel) coated on a glass plate. core.ac.ukusu.ac.id The plate is then developed in a chamber containing a suitable mobile phase. The separated bands of compounds are visualized (e.g., under UV light or by staining a small section), and the adsorbent containing the target compound is scraped from the plate. The compound is then eluted from the adsorbent with a strong solvent. core.ac.uk

While PTLC is a versatile and cost-effective purification method, its application for highly polar glycosides like diosgenin tetraglycoside can be challenging. researchgate.net It is often used for the separation of the less polar aglycone, diosgenin, after acid hydrolysis of the saponin extract. For instance, diosgenin has been isolated from crude extracts using solvent systems like chloroform, hexane, and acetone (B3395972) (23:5:2, v/v/v) or toluene:ethyl acetate (8:2, v/v). core.ac.ukresearchgate.net

For the separation of intact saponins, more polar solvent systems are required. A mixture of chloroform, methanol, and water in various proportions is frequently used for the TLC analysis of saponins. researchgate.net In some cases, acidification of the mobile phase with acetic acid can improve separation. researchgate.net The visualization of saponins on a TLC plate typically requires a derivatizing agent, such as an anisaldehyde-sulfuric acid reagent, followed by heating. core.ac.ukomicsonline.org

The successful application of PTLC for a complex glycoside depends heavily on the selection of the stationary and mobile phases to achieve adequate resolution between compounds with similar polarities. For preparative purposes, the thickness of the adsorbent layer is typically between 0.5 to 2.0 mm, allowing for a higher sample load (from 10 mg to over 90 mg depending on the separation difficulty). core.ac.uk While direct PTLC isolation of a diosgenin tetraglycoside is not extensively documented, the technique remains a viable step in a multi-stage purification strategy, potentially for fractionating a crude extract before a final polishing step with a higher resolution method like HSCCC or preparative HPLC.

Table 2: PTLC General Parameters for Saponin/Sapogenin Separation

| Parameter | Value/Description | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 | usu.ac.idresearchgate.net |

| Plate Thickness | 0.5 - 2.0 mm (Preparative) | core.ac.uk |

| Mobile Phase (Aglycone) | Toluene: Ethyl acetate (8:2, v/v) | researchgate.net |

| Mobile Phase (Aglycone) | Chloroform: Hexane: Acetone (23:5:2, v/v/v) | core.ac.uk |

| Visualization Reagent | Anisaldehyde-sulfuric acid or 50% H₂SO₄, followed by heating | core.ac.ukusu.ac.id |

| Sample Loading | 10 - 90 mg | core.ac.uk |

| Elution from Silica | Polar solvent (e.g., Methanol, Ethyl Acetate) | core.ac.ukusu.ac.id |

Structural Elucidation of Diosgenin Tetraglycoside

Advanced Spectroscopic Techniques

Modern structural elucidation heavily depends on sophisticated spectroscopic methods that probe the atomic and molecular properties of a compound. For complex molecules like diosgenin (B1670711) tetraglycoside, a suite of techniques is employed to piece together the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment, connectivity, and spatial relationships of atoms. For diosgenin tetraglycoside, both one-dimensional and two-dimensional NMR experiments are essential for a complete structural assignment. semanticscholar.org

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the structure of diosgenin tetraglycoside.

The ¹H NMR spectrum displays signals for each unique proton in the molecule. Key signals for the diosgenin aglycone include those for the steroidal methyl groups. For instance, in a typical diosgenin derivative, singlets for the Me-18 and Me-19 protons can be observed. ptfarm.pl The spectrum also shows signals for the olefinic proton at C-6 and the proton at C-16, which are characteristic of the spirostane skeleton. ptfarm.pluj.edu.pl Furthermore, the anomeric protons of the four sugar units appear as distinct signals, and their chemical shifts and coupling constants provide initial clues about the nature of the sugars and their anomeric configurations (α or β). uj.edu.plnih.gov

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spiroketal carbon (C-22) of the diosgenin core gives a characteristic signal. ptfarm.pl The signals for the aglycone's C-3, C-5, and C-6 are also readily identifiable. Glycosylation at the C-3 position of the aglycone results in a significant downfield shift of the C-3 signal and smaller upfield shifts of the adjacent C-2 and C-4 signals. ptfarm.pluj.edu.pl The ¹³C NMR spectrum also displays distinct signals for each carbon in the four sugar residues, including the anomeric carbons which resonate in a specific region of the spectrum. semanticscholar.orgnih.gov

A representative set of ¹H and ¹³C NMR data for a diosgenin tetraglycoside is presented below. The specific compound is (25R)-spirost-5-en-3β-ol 3-O-α-rhamnopyranosyl-(1→4)-α-rhamnopyranosyl-(1→4)-[α-rhamnopyranosyl-(1→2)]-glucopyranoside. ptfarm.pl

Table 1: ¹H and ¹³C NMR Data for a Diosgenin Tetraglycoside Aglycone

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 3 | ~78.0 | - |

| 5 | 140.88 | - |

| 6 | 121.82 | 5.32 |

| 16 | - | 4.53 |

| 18 | - | 0.82 (s) |

| 19 | - | 1.04 (s) |

| 22 | 109.3 | - |

Data sourced from studies on similar spirostanol (B12661974) saponins (B1172615) and may vary slightly based on the specific tetraglycoside structure and solvent used. ptfarm.pluj.edu.pl

Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of a Diosgenin Tetraglycoside

| Sugar Residue | Anomeric ¹³C (ppm) | Anomeric ¹H (ppm, J in Hz) |

| Glucose | ~100.0 | 4.92 |

| Rhamnose I | ~101.0 | 6.38 (br s) |

| Rhamnose II | ~102.0 | 5.81 (br s) |

| Rhamnose III | ~103.0 | 6.26 (br s) |

Data represents typical chemical shifts for sugar moieties in steroidal glycosides and is based on published data for similar compounds. ptfarm.pluj.edu.pl

Two-dimensional (2D) NMR experiments are crucial for establishing the complex connectivities and spatial relationships within diosgenin tetraglycoside. semanticscholar.orgnih.gov These experiments correlate signals from different nuclei, providing a roadmap of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. princeton.edu It is instrumental in tracing the proton-proton spin systems within each sugar ring and through the steroidal backbone. semanticscholar.org

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons, revealing the entire spin system of a sugar residue, from the anomeric proton to the terminal protons. princeton.edu This is particularly useful for identifying the individual monosaccharide units. semanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu NOESY is critical for determining the stereochemistry of the aglycone and the sequence of the sugar units by observing correlations between protons on different residues. semanticscholar.orgnih.gov For example, a NOE correlation between an anomeric proton of one sugar and a proton on another sugar or the aglycone confirms their spatial proximity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.edu This allows for the unambiguous assignment of carbon signals based on their attached, and often more resolved, proton signals. semanticscholar.org

Through the combined interpretation of these 1D and 2D NMR experiments, the complete planar structure and relative stereochemistry of diosgenin tetraglycoside can be meticulously pieced together.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of diosgenin tetraglycoside and for obtaining information about its structure through fragmentation analysis. scribd.com

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with a high-energy electron beam. This process typically causes extensive fragmentation of the molecule. While EI-MS can be very useful for the structural elucidation of smaller, more volatile compounds, its application to large, non-volatile molecules like diosgenin tetraglycoside is limited. scribd.com The high energy of EI often leads to the loss of the molecular ion peak, making it difficult to determine the molecular weight. However, EI-MS can provide characteristic fragmentation patterns of the aglycone after chemical hydrolysis of the sugar moieties. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing large, polar, and thermally labile molecules like saponins. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a fine, charged needle, creating a mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with minimal fragmentation.

ESI-MS is invaluable for determining the molecular weight of diosgenin tetraglycoside by observing the molecular ion peak, often as a protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺. mdpi.comnih.gov Furthermore, by inducing fragmentation within the mass spectrometer (a technique known as tandem mass spectrometry or MS/MS), a fragmentation pattern can be generated. mdpi.comnih.gov This pattern typically shows the sequential loss of the individual sugar units from the aglycone. mdpi.com The mass differences between the fragment ions correspond to the masses of the monosaccharide residues (e.g., 146 Da for a deoxyhexose like rhamnose and 162 Da for a hexose (B10828440) like glucose), which helps to confirm the composition and sequence of the carbohydrate chain. mdpi.com High-resolution ESI-MS can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. mdpi.comresearchgate.net

Table 3: Common Mass Losses Observed in ESI-MS/MS of a Diosgenin Tetraglycoside

| Lost Fragment | Mass (Da) |

| Deoxyhexose (e.g., Rhamnose) | 146 |

| Hexose (e.g., Glucose) | 162 |

This table illustrates typical mass losses corresponding to sugar units, which are crucial for interpreting the fragmentation patterns in the mass spectrum of a diosgenin tetraglycoside. mdpi.com

GC-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the large molecular weight and low volatility of steroidal glycosides like diosgenin tetraglycoside, direct analysis is not feasible. Therefore, GC-MS is typically employed to analyze the constituent parts of the molecule after chemical degradation, primarily acid hydrolysis. researchgate.netsemanticscholar.orgmdpi.com

The hydrolysis step cleaves the glycosidic bonds, liberating the steroidal aglycone, diosgenin, and the individual sugar units. The resulting diosgenin can then be extracted and analyzed by GC-MS. researchgate.netscielo.br The identification of diosgenin is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. scielo.br The mass spectrum of diosgenin exhibits a characteristic fragmentation pattern that allows for its unequivocal identification. scielo.brresearchgate.net For instance, a significant peak corresponding to diosgenin is often observed at a specific retention time, such as 27.5 minutes in some analyses. researchgate.net

Similarly, the sugar units released during hydrolysis can be analyzed by GC-MS after derivatization, typically through silylation, to increase their volatility. chromatographyonline.com This allows for the identification and quantification of the monosaccharides that constitute the tetraglycoside chain. Analysis of the derivatized sugars helps in determining the composition of the glycone part of the saponin (B1150181). semanticscholar.orgmdpi.com

Table 1: Representative GC-MS Data for Diosgenin Analysis (Post-Hydrolysis)

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Reference |

|---|---|---|---|

| Diosgenin | 27.5 | Molecular Ion and characteristic fragments | researchgate.net |

| Diosgenin | 11.8 ± 0.05 | Fragmentation pattern consistent with standard | scielo.br |

| Stigmasterol | Variable | Characteristic fragmentation via retro-Diels-Alder | researchgate.net |

| Sitosterol (B1666911) | Variable | Characteristic fragmentation pattern | researchgate.netresearchgate.net |

| Campesterol | Variable | Characteristic fragmentation pattern | researchgate.netresearchgate.net |

This table presents typical data obtained for the aglycone diosgenin and other common sterols found in plant extracts after hydrolysis, as direct GC-MS of the tetraglycoside is not practical.

HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like steroidal saponins. nih.govijcpa.incabidigitallibrary.org Unlike GC-MS, HPLC-MS can be used to analyze the intact diosgenin tetraglycoside molecule, providing information on its molecular weight and the structure of its fragments. researchgate.net

In this method, the complex mixture extracted from a natural source is first separated by HPLC. A reversed-phase C18 column is commonly used with a mobile phase typically consisting of acetonitrile (B52724) and water. academiapublishing.orgscispace.com The separated components then enter the mass spectrometer, where they are ionized, often using electrospray ionization (ESI). cabidigitallibrary.org

The mass spectrometer provides the molecular weight of the intact glycoside. For example, a diosgenin tetraglycoside with the formula C₅₁H₈₂O₂₁ would be identified by its corresponding molecular ion peak in the mass spectrum. researchgate.net Further structural information can be obtained using tandem mass spectrometry (MS/MS). In MS/MS analysis, the molecular ion of the diosgenin tetraglycoside is selected and subjected to collision-induced dissociation (CID). This process fragments the molecule in a predictable manner, typically by sequential loss of the sugar units. The resulting fragment ions provide information about the sequence and type of monosaccharides in the sugar chain. researchgate.netresearchgate.net

Table 2: HPLC-MS Parameters for Steroidal Saponin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Octylsilane bonded silica (B1680970) / C18 | nih.govacademiapublishing.org |

| Mobile Phase | Acetonitrile : Water (often with formic acid) | scielo.brnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | researchgate.netnih.gov |

| Detection | Full Scan MS and Product Ion Scans (MS/MS) | researchgate.net |

| Temperature | 30-35 °C or Room Temperature | nih.govacademiapublishing.org |

This table summarizes typical conditions for the HPLC-MS analysis of diosgenin glycosides.

UHPLC-LC-SRM Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Selected Reaction Monitoring (SRM) mass spectrometry is a highly sensitive and specific method for the targeted quantification and identification of compounds like diosgenin and its glycosides. jddtonline.infojddtonline.infojddtonline.info This technique offers higher resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net

In a UHPLC-LC-SRM analysis, the separation is performed on a column with smaller particles (<2 µm), which allows for faster analysis times and better peak resolution. researchgate.net The mass spectrometer is operated in SRM mode, where specific precursor-to-product ion transitions are monitored. For the aglycone diosgenin, a transition such as m/z 415.2 ⟶ 271.2 might be used for quantification. nih.gov For a diosgenin tetraglycoside, a specific precursor ion corresponding to its molecular weight would be selected, and the detector would monitor for the appearance of specific product ions generated after fragmentation.

This targeted approach is exceptionally precise for quantifying known saponins in complex biological matrices. jddtonline.info The characterization of a specific diosgenin glycoside is achieved by comparing its retention time and the SRM transition signals with those of a purified standard. jddtonline.inforesearchgate.net The high selectivity of SRM minimizes interference from the complex matrix, leading to accurate quantification. semanticscholar.org

Table 3: UHPLC-LC-SRM Analysis Details for Diosgenin Quantification

| Parameter | Detail | Reference |

|---|---|---|

| Technique | Ultra-High-Performance Liquid Chromatography/Mass Spectrometry/Selected Reaction Monitoring (UHPLC-MS/SRM) | jddtonline.info |

| Application | Efficient tool for quantification of metabolites from plant extracts | jddtonline.info |

| Key Advantage | High resolution, speed, sensitivity, and separation efficiency | researchgate.net |

| Retention Time (Rt) | Isolated Diosgenin compared with standard at Rt value of 8.5 | jddtonline.inforesearchgate.net |

| Ionization Voltage | 4,000 V (Positive Ion Mode) | jddtonline.info |

This table highlights the key features and parameters of the UHPLC-LC-SRM method used for the analysis of diosgenin, which is the core aglycone of diosgenin tetraglycoside.

X-ray Diffraction Analysis

X-ray diffraction is a definitive analytical technique for determining the three-dimensional atomic structure of a crystalline solid. For the structural elucidation of diosgenin tetraglycoside, single-crystal X-ray diffraction analysis would provide unambiguous proof of its complete molecular structure, including the absolute stereochemistry of the aglycone and the sugar moieties, as well as the conformation of the rings. researchgate.netsemanticscholar.org

To perform this analysis, a pure sample of the diosgenin tetraglycoside must be crystallized to produce a high-quality single crystal. This crystal is then exposed to a beam of X-rays. The scattering of these X-rays by the atoms in the crystal produces a diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed three-dimensional model of the electron density of the molecule can be constructed, which is then interpreted as the atomic structure. iucr.org

While obtaining suitable crystals of complex natural products like saponins can be challenging, the resulting data is unparalleled in its detail. scispace.com The technique can confirm the spiroketal structure of the diosgenin aglycone, the orientation of all substituents, and the precise geometry of the glycosidic linkages between the sugar units. researchgate.net It has been successfully used to confirm the structures of diosgenin itself and various synthetic diosgenyl glycosides and derivatives. academiapublishing.orgresearchgate.netsemanticscholar.org

Table 4: Application of X-ray Diffraction in Steroidal Compound Analysis

| Compound Type | Analytical Goal | Finding | Reference |

|---|---|---|---|

| Diosgenin Products | Crystal characteristics analysis | Peaks of different diosgenin products almost overlap, indicating similar crystal structures. | academiapublishing.org |

| Diosgenyl N,O-protected glucopyranoside | Structural elucidation | Confirmed orientations of pyranose substituents and planarity of protecting groups. | researchgate.net |

| Diosgenin Derivatives | Structural confirmation | Single-crystal X-ray analysis confirmed the inferred molecular structure. | semanticscholar.org |

| Glyco-diosgenin (GDN) | Phase microstructure characterization | Small-angle X-ray scattering (SAXS) used for mesophase identification. | iucr.org |

This table illustrates how X-ray diffraction techniques are applied to determine the crystal and molecular structure of diosgenin and its derivatives.

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical derivatization and degradation are classical methods that remain indispensable for the complete structural elucidation of complex glycosides. scielo.bracs.org These methods complement modern spectroscopic techniques by providing confirmatory evidence about the nature of the sugar units and the positions of the glycosidic linkages.

A fundamental degradation technique is acid hydrolysis, which breaks the saponin down into its aglycone (diosgenin) and constituent sugars. scispace.com The identity of the aglycone is confirmed by comparison with a standard, while the sugars can be identified by chromatographic methods after derivatization. semanticscholar.orgscielo.br

To determine the interglycosidic linkages, a permethylation reaction is often performed on the intact diosgenin tetraglycoside. In this reaction, all free hydroxyl groups on the sugar residues are converted to methoxy (B1213986) ethers. The permethylated saponin is then hydrolyzed, and the resulting partially methylated monosaccharides are analyzed, typically by GC-MS. semanticscholar.orgmdpi.com The positions of the free hydroxyl groups on these sugar derivatives correspond to the points of glycosidic linkage in the original molecule.

Chemical modifications can also be used to synthesize derivatives with altered properties, which can aid in structural analysis or the exploration of biological activity. scielo.brmdpi.com For example, modifying the sugar portion or creating derivatives at the C-3 hydroxyl group of diosgenin can confirm the location of the sugar chain attachment. mdpi.com

Table 5: Chemical Derivatization and Degradation Methods

| Method | Purpose | Analytical Technique | Reference |

|---|---|---|---|

| Acid Hydrolysis | Cleavage of glycosidic bonds to separate aglycone and sugars. | HPLC, GC-MS | scispace.comscielo.br |

| Permethylation followed by Hydrolysis | Determination of interglycosidic linkages. | GC-MS | semanticscholar.orgmdpi.com |

| Synthesis of Glycosaminosides | Creation of derivatives for structural confirmation and bioactivity studies. | NMR, Mass Spectrometry | mdpi.com |

| Acetylation | Derivatization of sugar hydroxyls for analysis. | GC-MS | semanticscholar.org |

This table outlines common chemical methods used to degrade or derivatize diosgenin tetraglycoside for detailed structural analysis.

Analytical and Quantification Methodologies for Diosgenin Tetraglycoside

Chromatographic Quantification Approaches

Chromatography is the cornerstone for the separation and quantification of diosgenin (B1670711) tetraglycoside and its aglycone. The selection of the specific chromatographic technique and its parameters is vital for achieving the desired resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of steroidal saponins (B1172615). nih.govcabidigitallibrary.org It offers high resolution and sensitivity, making it suitable for separating complex mixtures. nih.gov For saponin (B1150181) analysis, Reverse-Phase (RP) HPLC is the most common configuration, typically utilizing a C18 column. nih.govactapol.netnih.gov

HPLC coupled with an Ultraviolet (UV) detector is a frequently used method for quantifying diosgenin after its hydrolysis from glycosidic precursors. nih.gov Diosgenin lacks a strong chromophore, making its detection challenging; however, it exhibits UV absorbance at low wavelengths, typically between 194 and 210 nm. glsciences.comacademicjournals.orgplantarchives.org

Research has established validated HPLC-UV methods using isocratic systems, often with a mobile phase composed of acetonitrile (B52724) and water in a 90:10 (v/v) ratio. actapol.netplantarchives.orgthepharmajournal.com Under these conditions on a C18 column, diosgenin can be effectively separated and quantified. For instance, one study reported a retention time of approximately 24.9 minutes for diosgenin at a detection wavelength of 203 nm. thepharmajournal.com Another validated method utilized a mobile phase of acetonitrile and water (90:10) at a flow rate of 1 mL/min and a detection wavelength of 194 nm, achieving a Limit of Detection (LOD) of 0.0312 µg and a Limit of Quantification (LOQ) of 0.102 µg. actapol.net The simplicity and robustness of HPLC-UV make it an attractive option for routine quality control. cabidigitallibrary.org

| Technique | Stationary Phase (Column) | Mobile Phase | Detection Wavelength | Analyte | Key Findings | Reference |

|---|---|---|---|---|---|---|

| HPLC-UV | C18 Column | Acetonitrile:Water (90:10 v/v) | 203 nm | Diosgenin | Retention Time (RT): ~24.9 min | thepharmajournal.com |

| HPLC-UV | Hypersil ODS C18 (250x4.6 mm, 5 µm) | Acetonitrile:Water (90:10) | 194 nm | Diosgenin | RT: 14.088 min; LOD: 0.0312 µg; LOQ: 0.102 µg | actapol.net |

| HPLC-UV | Agilent TC-C18 (25 cm x 4.6 mm) | Acetonitrile:Water (90:10 v/v) | 210 nm | Diosgenin | Method validated for diosgenin content in callus culture. plantarchives.org | plantarchives.org |

| HPLC-UV | Welchrom 5 µm-C18 | Not specified | 232 nm | Diosgenin | RT: 7.086 min; LOD: 0.753 µg/mL; LOQ: 2.341 µg/mL | phcogres.com |

The use of a Diode Array Detector (DAD) offers an advantage over a standard UV detector by acquiring spectra across a range of wavelengths simultaneously. This capability is useful for method development, peak purity assessment, and identification of compounds based on their UV spectra. HPLC-DAD methods have been successfully developed and validated for the quantification of diosgenin. nih.govscielo.brresearchgate.net

In one study, diosgenin in Dioscorea polygonoides extracts was quantified using an HPLC-DAD system set to a detection wavelength of 194 nm. scielo.br The method employed a Hypersil ODS C18 column with an isocratic mobile phase of acetonitrile/water (90:10), yielding a reproducible retention time of 11.8 minutes. scielo.br Another validated HPLC-UV-DAD method demonstrated good sensitivity and linearity for diosgenin in the concentration range of 0.25 to 10.0 µg/mL, with detection and quantification limits of 3.0 and 8.0 mg of diosgenin per kg of dry sample, respectively. researchgate.net While some reports suggest steroidal saponins themselves are not readily detected by DAD due to weak UV absorbance, the aglycone diosgenin can be reliably quantified. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. jddtonline.infonih.gov